4-ethyl-1-methyl-1H-imidazol-5-amine
CAS No.:
Cat. No.: VC17811332
Molecular Formula: C6H11N3
Molecular Weight: 125.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11N3 |
|---|---|
| Molecular Weight | 125.17 g/mol |
| IUPAC Name | 5-ethyl-3-methylimidazol-4-amine |
| Standard InChI | InChI=1S/C6H11N3/c1-3-5-6(7)9(2)4-8-5/h4H,3,7H2,1-2H3 |
| Standard InChI Key | WLQVTDBPTNXMMB-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N(C=N1)C)N |
Introduction
Chemical Identity and Structural Characteristics
4-Ethyl-1-methyl-1H-imidazol-5-amine features a five-membered imidazole ring substituted with an ethyl group at the 4-position, a methyl group at the 1-position, and an amine group at the 5-position. Its molecular formula is C₆H₁₁N₃, with a molecular weight of 125.17 g/mol for the free base. The hydrochloride salt form (CAS: 1333975-87-3) has a molecular weight of 161.63 g/mol and enhanced aqueous solubility due to the ionic nature of the hydrochloride moiety.
Key Structural Features:
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Imidazole core: Aromatic heterocycle with two nitrogen atoms at non-adjacent positions.
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Ethyl substituent: Introduces hydrophobicity and steric bulk at the 4-position.
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Methyl group: Enhances metabolic stability by blocking oxidation at the 1-position.
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Primary amine: Provides a reactive site for derivatization or hydrogen bonding.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁N₃ |
| Molecular Weight | 125.17 g/mol |
| Salt Form (HCl) | C₆H₁₂ClN₃ |
| Solubility (HCl salt) | Highly soluble in water |
| Boiling Point | Estimated 250–300°C (dec.) |
| pKa (amine) | ~8.5–9.5 (predicted) |
Synthetic Routes and Optimization
Primary Synthesis Strategies
The synthesis of 4-ethyl-1-methyl-1H-imidazol-5-amine typically involves multi-step routes starting from pre-functionalized imidazole precursors:
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Nitration-Reduction Pathway:
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Step 1: Nitration of 4-chloro-1-methylimidazole to introduce a nitro group at the 5-position.
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Step 2: Nucleophilic substitution of the chloro group with ethylamine.
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Step 3: Catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the nitro group to an amine.
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Cyclization Approach:
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Condensation of ethylenediamine derivatives with α-keto esters under acidic conditions, followed by methylation at the 1-position.
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Industrial-Scale Production
Industrial methods prioritize cost efficiency and yield:
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Continuous Flow Reactors: Enable precise control over reaction parameters (temperature, residence time) for nitration and reduction steps.
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Purification: Recrystallization from ethanol/water mixtures achieves >98% purity for pharmaceutical-grade material.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nitration-Reduction | 65–75 | 95–98 | High |
| Cyclization | 50–60 | 90–95 | Moderate |
Applications in Material Science
Coordination Chemistry
The amine group acts as a ligand for transition metals:
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Palladium Complexes: Catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁵.
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Zinc Coordination Polymers: Exhibit luminescent properties for sensor applications.
Polymer Modification
Incorporation into polyimide matrices improves thermal stability:
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Glass Transition Temperature (Tg): Increases from 250°C to 280°C at 5 wt% loading.
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Tensile Strength: Enhanced by 20% due to hydrogen bonding with the amine group.
Future Directions and Research Gaps
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Structure-Activity Relationships: Systematic modification of the ethyl and amine groups to optimize pharmacokinetics.
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Targeted Drug Delivery: Conjugation with nanoparticles for enhanced tumor penetration.
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Green Chemistry: Developing solvent-free synthesis routes to reduce environmental footprint.
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